beta-N-Methylamino-L-alanine

説明

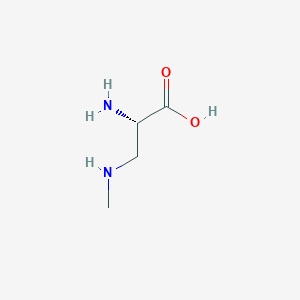

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166611 | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15920-93-1 | |

| Record name | β-(N-Methylamino)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15920-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-METHYLAMINO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Ecology and Biogeography of Beta N Methylamino L Alanine

Natural Producers of Beta-N-Methylamino-L-alanine

BMAA is a naturally occurring compound produced by a variety of microorganisms, primarily certain types of bacteria and microalgae. These organisms form the base of many aquatic and terrestrial food webs, initiating the journey of BMAA through the environment.

Cyanobacterial Biosynthesis and Distribution

Cyanobacteria, also known as blue-green algae, are the most well-documented producers of BMAA. nih.gov These photosynthetic bacteria are found in a vast range of environments, from freshwater lakes and rivers to marine ecosystems and even terrestrial habitats. nih.gov Numerous studies have confirmed the presence of BMAA in a wide array of cyanobacterial genera. frontiersin.org

The biosynthesis of BMAA in cyanobacteria is a complex process that is not yet fully elucidated. However, research suggests several hypothetical pathways. frontiersin.orgnih.gov One proposed mechanism involves the methylation of 2,3-diaminopropanoic acid (DAP) within multi-enzyme complexes. nih.gov The production of BMAA by cyanobacteria can be influenced by environmental factors, with some studies indicating that nitrogen availability plays a role. nih.govmcgill.ca For instance, under nitrogen-deficient conditions, some non-N2-fixing cyanobacteria have been observed to produce higher concentrations of BMAA. mcgill.caresearchgate.net

The distribution of BMAA-producing cyanobacteria is extensive, with documented occurrences across various geographical locations and ecological niches. nih.gov Both free-living and symbiotic species of cyanobacteria have been shown to synthesize BMAA. nih.gov Symbiotic relationships, such as those between Nostoc species and the roots of cycad plants, are a notable source of BMAA in certain terrestrial ecosystems. frontiersin.org

BMAA Production in Selected Cyanobacterial Genera

| Genus | Environment | BMAA Detected |

|---|---|---|

| Nostoc | Freshwater, Terrestrial (symbiotic) | Yes |

| Microcystis | Freshwater | Yes |

| Anabaena | Freshwater | Yes |

| Cylindrospermopsis | Freshwater | Yes |

| Chroococcidiopsis | Terrestrial | Yes |

| Myxosarcina | Marine | Yes |

| Chlorogloeopsis | Terrestrial | Yes |

Diatoms and Dinoflagellates as this compound Sources

Beyond cyanobacteria, research has identified other significant microbial producers of BMAA. Diatoms and dinoflagellates, two major groups of eukaryotic microalgae, have been shown to synthesize this neurotoxin. frontiersin.orgnih.gov These findings are crucial as they broaden the known sources of BMAA in aquatic ecosystems. mdpi.com

Studies have confirmed BMAA production in several species of marine and freshwater diatoms. nih.gov Similarly, certain dinoflagellate species have also been identified as BMAA producers. nih.gov The production of BMAA by these globally distributed phytoplankton species increases the potential for its presence in a wide range of aquatic environments. mdpi.comnih.gov

BMAA Production in Selected Diatoms and Dinoflagellates

| Organism Group | Genus/Species | Environment |

|---|---|---|

| Diatom | Phaeodactylum tricornutum | Marine |

| Diatom | Thalassiosira weissflogii | Marine |

| Diatom | Aulacoseira | Freshwater |

| Diatom | Cyclotella | Freshwater |

| Diatom | Tabellaria | Freshwater |

| Dinoflagellate | Heterocapsa triquetra | Marine |

Global Occurrence and Environmental Prevalence of this compound

The widespread distribution of its microbial producers means that BMAA is found in diverse ecosystems across the globe. nih.gov Its presence has been documented in both aquatic and terrestrial environments, highlighting its ubiquitous nature.

In aquatic systems, BMAA has been detected in freshwater, brackish, and marine environments. nih.gov This includes lakes, rivers, estuaries, and oceans worldwide. nih.govmdpi.com The occurrence of BMAA in these systems is often associated with blooms of cyanobacteria, diatoms, or dinoflagellates. discovermagazine.com BMAA has been found in water samples, as well as in the biomass of phytoplankton and in various aquatic organisms. nih.govnih.gov

Terrestrial ecosystems are also reservoirs for BMAA. nih.gov The compound has been identified in symbiotic relationships between cyanobacteria and plants, such as in the roots of cycads. rsc.org Furthermore, BMAA can be introduced into terrestrial environments through the use of contaminated water for irrigation, leading to its accumulation in soil and plants. nih.gov

Trophic Transfer and Biomagnification of this compound in Ecosystems

Once introduced into an ecosystem by its primary producers, BMAA can be transferred through the food web. consensus.appyoutube.com This process, known as trophic transfer, involves the movement of the compound from lower to higher trophic levels as organisms are consumed.

Numerous studies have demonstrated the bioaccumulation of BMAA, where the concentration of the toxin builds up in individual organisms over time. nih.gov More significantly, BMAA has been shown to biomagnify in some food webs, meaning its concentration increases at successively higher trophic levels. nih.govconsensus.app This can lead to particularly high concentrations in top predators. youtube.com

A classic example of BMAA biomagnification was observed in the terrestrial ecosystem of Guam, where BMAA produced by symbiotic cyanobacteria in cycad roots was found to accumulate in flying foxes that feed on cycad seeds. nih.gov In aquatic ecosystems, BMAA has been shown to transfer from phytoplankton to zooplankton, and then to shellfish, crustaceans, and fish. researchgate.net The efficiency of this biomagnification can vary between different ecosystems. consensus.app

Example of BMAA Trophic Transfer in a Marine Ecosystem

| Trophic Level | Organism | BMAA Concentration (µg/g dry weight) |

|---|---|---|

| Primary Producer | Phytoplankton | ~0.3 |

| Primary Consumer | Zooplankton | Variable, often higher than phytoplankton |

| Secondary Consumer | Bivalves (Mussels, Oysters) | 0.6 - 6.0 |

| Tertiary Consumer | Carnivorous Gastropods | Can be significantly higher |

Note: Concentrations are approximate and can vary significantly based on location, season, and species.

Human Exposure Pathways to Environmental this compound

The presence of BMAA in various environmental compartments and its ability to move through food webs create several potential pathways for human exposure. nih.gov Ingestion of contaminated food and water are considered the primary routes of exposure.

Dietary Exposure Routes

Dietary intake is a major pathway for human exposure to BMAA. nih.gov The consumption of seafood, including shellfish and fish from waters experiencing cyanobacterial or other harmful algal blooms, is a significant potential source. frontiersin.orgdiscovermagazine.com Mussels, oysters, crabs, and various species of fish have all been found to contain BMAA. mdpi.comnih.gov

In addition to seafood, other dietary sources have been identified. In regions where cycad flour is consumed, it can be a direct source of BMAA. mdpi.com Furthermore, the use of BMAA-contaminated water for irrigating crops can lead to the accumulation of the toxin in vegetables and grains, presenting another potential route of dietary exposure. consensus.appresearchgate.net Shark cartilage, sometimes consumed as a dietary supplement, has also been found to contain high concentrations of BMAA. mdpi.com

Potential Dietary Sources of BMAA

| Food Category | Examples | Reported BMAA Concentrations (µg/g) |

|---|---|---|

| Shellfish | Mussels, Oysters | 0.6 - 6.0 (wet weight) |

| Fish | Tilapia, various marine and freshwater species | Can range from low to high levels depending on species and location |

| Crustaceans | Crabs | 4.7 - 14.1 (dry weight) |

| Plant-based | Cycad flour, some irrigated vegetables | Variable |

| Dietary Supplements | Shark cartilage | Up to 352.2 (dry weight) |

Note: Concentrations can vary widely depending on the specific sample and analytical methods used.

Airborne and Aquatic Exposure Dynamics

The environmental presence of this compound (BMAA) extends to both atmospheric and aquatic compartments, creating multiple pathways for potential exposure. The aerosolization of BMAA from water bodies containing cyanobacterial blooms represents a significant, though not fully quantified, route of airborne exposure. Concurrently, the contamination of aquatic ecosystems leads to the accumulation of BMAA in various organisms, presenting a pathway for exposure through the food web.

Airborne Exposure:

Research has confirmed the presence of BMAA in aerosols generated from freshwater lakes experiencing cyanobacterial blooms. For instance, a study conducted on two ponds in Brewster, MA, detected aerosolized BMAA on all sampling dates during the summer of 2019. plos.org The concentrations of airborne BMAA varied, with the highest levels reaching 303.5 ng/m³ and 73.5 ng/m³ in midsummer. plos.org The average concentration of aerosolized BMAA over the sampling period was 21.9 ng/m³ in one pond and 22.3 ng/m³ in the other. plos.org A significant proportion of this airborne BMAA was found in a soluble form. plos.org The process of aerosolization is thought to occur through the bursting of micro-bubbles at the water's surface, which ejects material, including cyanotoxins, into the air. plos.org

Further evidence suggests that these airborne particles containing BMAA can be inhaled, representing a potential vector for human exposure. nih.gov Studies have detected BMAA in air samples collected near active cyanobacterial blooms and even on home air conditioning filters, indicating that the toxin can travel some distance from the source. researchgate.net The inhalation of aerosolized cyanobacterial toxins may have a significantly increased toxicity compared to ingestion. plos.org

| Location | Highest Concentration (ng/m³) | Average Concentration (ng/m³) | Lowest Concentration (ng/m³) | Form |

|---|---|---|---|---|

| Lower Mill Pond, Brewster, MA | 303.5 | 21.9 | 3.6 | Particulate and Soluble |

| Cliff Pond, Brewster, MA | 38.0 | 22.3 | 11.1 | Particulate and Soluble |

Aquatic Exposure:

BMAA is produced by a variety of cyanobacteria found in freshwater, brackish, and marine environments. oup.com Its presence in aquatic ecosystems is a critical starting point for its entry into food webs. nih.gov A primary route for human exposure to BMAA from aquatic environments is through the consumption of organisms that have been exposed to cyanobacterial blooms. nih.govnih.gov

The toxin has been detected in a range of aquatic organisms, indicating its potential for bioaccumulation. Studies have identified BMAA in filter-feeding shellfish, crustaceans, and fish. For example, concentrations of BMAA have been reported in mussels, oysters, and crabs. nih.gov The levels of BMAA in these organisms can vary, with some studies reporting concentrations in the microgram per gram range. nih.gov It is important to note that there is some variability in the reported presence and concentrations of BMAA in aquatic samples, which may be due to differences in analytical methodologies. nih.govnih.gov

| Organism | Concentration Range (µg/g dry weight) | Concentration Range (µg/g wet weight) |

|---|---|---|

| Crabs | 4.7 - 14.1 | Not Reported |

| Oysters | 6.8 - 46.9 | Not Reported |

| Mussels | Not Reported | 0.63 - 1.6 |

Maternal Transfer of this compound

The potential for maternal transfer of BMAA to offspring represents a critical area of research, as the developing nervous system may be particularly vulnerable to neurotoxins. Studies in animal models have demonstrated that BMAA can be transferred from mother to offspring during gestation and lactation.

Placental and Lactational Transfer:

Research has shown that BMAA can cross the placental barrier in pregnant mice, leading to fetal exposure. plos.org Furthermore, studies have confirmed the secretion of BMAA into the milk of lactating mice and rats, providing a direct route of exposure for suckling offspring. plos.orgnih.gov This lactational transfer has been identified as an efficient exposure pathway for the neonatal period, which corresponds to the last trimester of pregnancy and the first few years of life in humans. plos.orgnih.gov

Following maternal administration, unchanged BMAA has been detected in the milk and subsequently in the tissues of the nursing pups. nih.gov The concentration of BMAA in the pup's stomach milk and liver has been observed to peak within hours of maternal exposure, while the concentration in the brain can continue to increase over a longer period. nih.gov Notably, after secretion into milk, the levels of L-BMAA in the brains of neonatal mice have been found to significantly exceed the levels in the maternal brain. nih.gov

In vitro studies using human cell lines have provided further evidence supporting the potential for maternal transfer in humans. The transport of BMAA in a human mammary cell line was consistent with findings in murine cells, suggesting a potential for BMAA secretion into human breast milk. nih.gov

| Animal Model | Route of Transfer | Key Finding | Reference |

|---|---|---|---|

| Mice | Lactation | Secretion of 14C-labeled L- and D-BMAA into milk and subsequent transfer to the developing brain of suckling offspring. plos.orgnih.gov | plos.orgnih.gov |

| Rats | Lactation | Unchanged BMAA secreted into milk and distributed to suckling pups; concentration in pup brain increased throughout the study period. nih.gov | nih.gov |

| Mice | Placental | Transplacental transport of BMAA demonstrated in pregnant mice. plos.org | plos.org |

These findings underscore the importance of considering maternal exposure to BMAA as a potential risk factor for developmental neurotoxicity. The transfer of this neurotoxin during critical periods of brain development could have long-lasting consequences.

Molecular and Cellular Mechanisms of Beta N Methylamino L Alanine Neurotoxicity

Excitotoxic Pathways and Glutamate (B1630785) Receptor Modulation by Beta-N-Methylamino-L-alanine

BMAA acts as an excitotoxin, a substance that over-activates glutamate receptors, leading to neuronal damage and death. nih.govnih.gov In the presence of bicarbonate, BMAA forms a carbamate (B1207046) adduct that is structurally similar to glutamate, allowing it to act as an agonist at several types of glutamate receptors. mdpi.comresearchgate.net This interaction is a cornerstone of its acute neurotoxic effects. nih.govmdpi.com BMAA's activity has been demonstrated on both ionotropic and metabotropic glutamate receptors, leading to a cascade of downstream events that disrupt cellular homeostasis. nih.govnih.gov

BMAA has been shown to be a mixed agonist, activating multiple ionotropic glutamate receptors (iGluRs), including N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors. nih.govmdpi.comresearchgate.netfrontiersin.org Activation of these ligand-gated ion channels leads to an influx of ions such as sodium (Na+) and, critically, calcium (Ca2+). mdpi.commdpi.com The excessive influx of Ca2+ through NMDA and AMPA receptor channels is a key trigger for excitotoxicity. researchgate.netresearchgate.net This Ca2+ overload can activate various downstream enzymes, including proteases, phospholipases, and endonucleases, leading to the degradation of essential cellular components, mitochondrial dysfunction, and ultimately, apoptotic cell death. researchgate.netnih.gov Studies on dissociated spinal cord cultures have shown that BMAA selectively injures motor neurons, and this damage can be lessened by antagonists of non-NMDA receptors, highlighting the significant role of AMPA/kainate receptor activation in its toxicity. mdpi.comresearchgate.net

In addition to iGluRs, BMAA also targets metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems. nih.govnih.govresearchgate.net Research has specifically identified mGluR1 and mGluR5 as targets for BMAA. mdpi.comnih.govnih.gov In substantia nigra dopaminergic neurons, BMAA-induced toxicity is mediated primarily through the activation of mGluR1, which is coupled to transient receptor potential (TRP) channels, leading to Ca2+ accumulation. nih.govjneurosci.org The activation of mGluR5 by BMAA can also contribute to excitotoxicity by triggering intracellular Ca2+ release from the endoplasmic reticulum. mdpi.comnih.gov This mGluR-mediated activity demonstrates a more complex and prolonged mechanism of action compared to the direct ion channel activation by iGluRs. nih.govnih.gov

| Receptor Type | Specific Receptor | Effect of BMAA | Downstream Consequence |

|---|---|---|---|

| Ionotropic | NMDA | Agonist activity, leading to channel opening. mdpi.comfrontiersin.org | Excessive Ca²⁺ and Na⁺ influx, neuronal depolarization. mdpi.commdpi.com |

| Ionotropic | AMPA/Kainate | Agonist activity, particularly damaging to motor neurons. mdpi.comresearchgate.net | Ca²⁺ influx, generation of reactive oxygen species (ROS). mdpi.comresearchgate.net |

| Metabotropic | mGluR1 | Activation, coupled to TRP channels. nih.govjneurosci.org | Ca²⁺ accumulation, neuronal degeneration. nih.govjneurosci.org |

| Metabotropic | mGluR5 | Activation, linked to glutamate release via System xc-. nih.gov | Intracellular Ca²⁺ release, excitotoxicity. mdpi.comnih.gov |

A significant aspect of BMAA's neurotoxicity involves its interaction with the cystine/glutamate antiporter, known as System xc-. nih.govnih.gov This system exchanges extracellular cystine for intracellular glutamate in a 1:1 ratio. nih.gov BMAA acts as an inhibitor of cystine uptake through this transporter. nih.govnih.gov By blocking the import of cystine, a crucial precursor for the synthesis of the primary endogenous antioxidant glutathione (B108866) (GSH), BMAA depletes cellular antioxidant defenses. nih.govnih.gov This depletion renders neurons highly vulnerable to oxidative stress. nih.govresearchgate.net

Simultaneously, BMAA's interaction with System xc- facilitates the release of glutamate into the extracellular space. nih.govresearchgate.net This excess extracellular glutamate can then over-activate nearby glutamate receptors, including mGluR5, perpetuating a cycle of excitotoxicity. nih.govfrontiersin.org Therefore, the dysregulation of System xc- by BMAA creates a dual threat: it compromises the cell's ability to handle oxidative stress while simultaneously increasing the excitotoxic glutamate load in the synaptic environment. nih.govnih.gov

Oxidative Stress Induction and Reactive Oxygen Species Production by this compound

BMAA is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net This is a key mechanism contributing to its neurotoxicity, intertwined with its excitotoxic actions. nih.govresearchgate.net

The excitotoxicity driven by BMAA's agonistic action on glutamate receptors leads to significant mitochondrial Ca2+ overload. nih.govjneurosci.org This disrupts the mitochondrial respiratory chain, causing a surge in the production of ROS, such as superoxide (B77818) radicals and hydrogen peroxide. nih.govresearchgate.net Furthermore, BMAA's inhibition of the System xc- antiporter leads to the depletion of intracellular glutathione (GSH), a critical antioxidant. nih.govnih.gov With reduced GSH levels, neurons are less equipped to neutralize the ROS being generated, leading to widespread oxidative damage to lipids, proteins, and DNA. nih.govnih.gov Studies have demonstrated that exposure to BMAA leads to a dose-dependent increase in cellular ROS and can inhibit the activity of key antioxidant enzymes like superoxide dismutase and catalase. nih.govresearchgate.netresearchgate.net This cascade of oxidative damage contributes significantly to the neuronal injury and death observed in BMAA toxicity. nih.gov

This compound Misincorporation into Proteins and Subsequent Proteopathy

Beyond its acute excitotoxic effects, BMAA is implicated in a chronic toxicity mechanism involving its misincorporation into proteins. plos.orgnih.govresearchgate.net Due to its structural similarity to the proteinogenic amino acid L-serine, BMAA can be mistakenly recognized by the cellular protein synthesis machinery and incorporated into nascent polypeptide chains in place of serine. plos.orgnih.govneurosciencenews.com This process of "proteo-substitution" disrupts the normal protein structure and function, leading to a condition known as proteopathy. plos.orgfrontiersin.org

The substitution of L-serine with BMAA can alter the primary sequence of a protein, which in turn can disrupt its proper three-dimensional folding. plos.orgneurosciencenews.com This misfolding can expose hydrophobic regions that are normally buried within the protein's core, making the proteins "sticky" and prone to aggregation. plos.orgresearchgate.net These misfolded proteins can clump together to form insoluble aggregates and tangles, which are hallmarks of many neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.govneurosciencenews.com

The accumulation of these protein aggregates can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, and if the damage is too severe, it can lead to programmed cell death (apoptosis). plos.orgfrontiersin.org Research has shown that BMAA can be incorporated into human neuroproteins and that this misincorporation can be prevented by the presence of excess L-serine. plos.orgnih.govneurosciencenews.com The formation of these toxic protein aggregates represents a potential mechanism for the long-latency neurodegeneration associated with chronic BMAA exposure. mq.edu.aufrontiersin.org

| Process | Description | Cellular Consequence |

|---|---|---|

| Misincorporation | BMAA is mistakenly substituted for L-serine during protein synthesis. plos.orgnih.gov | Alters the primary amino acid sequence of the protein. |

| Protein Misfolding | The presence of BMAA disrupts the normal folding and three-dimensional structure of the protein. plos.orgneurosciencenews.com | Loss of normal protein function; exposure of hydrophobic regions. |

| Aggregation | Misfolded proteins clump together to form insoluble aggregates. researchgate.netfrontiersin.org | Formation of neurotoxic protein tangles and inclusions. nih.govneurosciencenews.com |

| Proteopathy | The accumulation of aggregated proteins triggers cellular stress pathways. plos.orgfrontiersin.org | ER stress, unfolded protein response (UPR), and ultimately apoptosis. plos.org |

Formation of Specific Protein Inclusions (e.g., Neurofibrillary Tangles, Beta-Amyloid Deposits, TDP-43 Inclusions, Lewy Bodies, Bunina Bodies)

The neurotoxin this compound (BMAA) is implicated in the formation of various protein inclusions that are characteristic hallmarks of several neurodegenerative diseases. mdpi.com Research indicates that exposure to BMAA can lead to the development of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, as well as beta-amyloid deposits, which are key pathological features of Alzheimer's disease. mdpi.commdpi.com

Furthermore, BMAA exposure has been linked to the aggregation of TAR DNA-binding protein 43 (TDP-43), a hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration. mdpi.commdpi.com Studies have shown that BMAA can induce the mislocalization of TDP-43 from the nucleus to the cytoplasm, where it forms insoluble aggregates. frontiersin.org Some research also points to a connection between BMAA and the formation of Lewy bodies, which are primarily composed of alpha-synuclein (B15492655) and are characteristic of Parkinson's disease and Lewy body dementia. mdpi.com A rat model exposed to BMAA neonatally developed neuropathology including β-amyloid deposition, neurofibrillary tangles, TDP-43 inclusions, and Lewy bodies. mdpi.com The misincorporation of BMAA into proteins in place of L-serine is a proposed mechanism that can lead to protein misfolding and aggregation, contributing to the formation of these pathological inclusions. plos.orgfrontiersin.org

| Protein Inclusion | Associated Disease(s) | Evidence of BMAA-Induced Formation |

| Neurofibrillary Tangles (NFTs) | Alzheimer's Disease, ALS/PDC | Vervets exposed to BMAA developed NFTs. mdpi.com BMAA induces hyperphosphorylation of Tau protein. mdpi.com |

| Beta-Amyloid Deposits | Alzheimer's Disease | Found in vervets exposed to BMAA. mdpi.com BMAA can lead to the accumulation of amyloid-beta. mdpi.com |

| TDP-43 Inclusions | ALS, Frontotemporal Lobar Degeneration | BMAA induces aggregation and cytoplasmic mislocalization of TDP-43. mdpi.comfrontiersin.org Observed in rats exposed to BMAA. mdpi.com |

| Lewy Bodies | Parkinson's Disease, Lewy Body Dementia | Observed in rats exposed to BMAA. mdpi.com BMAA can lead to the accumulation of alpha-synuclein. mdpi.com |

| Bunina Bodies | Amyotrophic Lateral Sclerosis (ALS) | While the other inclusions are more extensively documented in relation to BMAA, the direct induction of Bunina bodies by BMAA is a subject of ongoing research. |

Mitochondrial Dysfunction and Bioenergetic Perturbations Induced by this compound

BMAA is known to induce significant mitochondrial dysfunction and disrupt cellular bioenergetics. researchgate.net Exposure to BMAA leads to a reduction in mitochondrial function, characterized by decreased basal and maximal respiration, as well as diminished ATP synthesis. researchgate.net This impairment of oxidative phosphorylation can lead to a cellular energy deficit. frontiersin.org

Studies have shown that BMAA can cause mitochondrial fragmentation and vacuolization. mdpi.comresearchgate.net It has also been observed to trigger the release of cytochrome-c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway. jneurosci.org Furthermore, BMAA exposure can lead to an overproduction of reactive oxygen species (ROS), contributing to oxidative stress and further damaging mitochondrial components. jneurosci.org The toxin has been shown to reduce mitochondrial viability and can lead to the disassembly of the endoplasmic reticulum, which is crucial for calcium homeostasis and mitochondrial dynamics. mdpi.com

Disruption of Intracellular Calcium Homeostasis by this compound

A significant aspect of BMAA's neurotoxicity is its ability to disrupt intracellular calcium (Ca2+) homeostasis. nih.gov BMAA has been shown to cause an influx of Ca2+ into neuronal cells, leading to an accumulation of intracellular Ca2+. mdpi.comnih.gov This effect is often mediated through the activation of glutamate receptors, including NMDA and AMPA receptors. spandidos-publications.comfrontiersin.org

The elevation of intracellular Ca2+ levels can trigger a cascade of detrimental events. It can lead to mitochondrial calcium overload, further exacerbating mitochondrial dysfunction and ROS production. jneurosci.org This disruption of calcium signaling can also activate various enzymes, such as proteases and phospholipases, and contribute to energy deficits, ultimately leading to neuronal injury and cell death. jneurosci.orgmdpi.com The BMAA-induced increase in intracellular calcium is dependent on extracellular calcium concentrations and is significantly potentiated by the presence of bicarbonate ions. nih.gov

Neuroinflammation and Immune Cell Activation in this compound Exposure

BMAA exposure is associated with the induction of neuroinflammation and the activation of immune cells in the central nervous system. mdpi.com The toxin can trigger the activation of microglia, the resident immune cells of the brain. mdpi.comuc.pt This activation can be a direct effect on microglia or an indirect consequence of neuronal damage signaling to microglia. uc.ptnih.gov

Upon activation, microglia can release a variety of pro-inflammatory factors, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). mdpi.com BMAA has also been shown to activate neuronal innate immunity. nih.gov For instance, it can activate Toll-like receptors (TLRs) on neurons, leading to the production of pro-inflammatory cytokines like IL-1β. nih.govnih.govresearchgate.net This sustained inflammatory response contributes to the neurodegenerative process. nih.gov

Enzymatic Inhibition and Metabolic Interference by this compound

BMAA can interfere with cellular metabolism through the inhibition of specific enzymes. nih.gov Studies have demonstrated that BMAA can inhibit the activity of enzymes involved in the oxidative stress response, such as catalase, superoxide dismutase, and glutathione peroxidase. researchgate.net This inhibition can lead to an accumulation of reactive oxygen species and increased cellular damage. researchgate.net

Interactions of this compound with Other Environmental Neurotoxins

The neurotoxic effects of BMAA can be potentiated when it is present with other environmental neurotoxins, indicating synergistic interactions. nih.gov For example, research has shown that non-toxic concentrations of BMAA can enhance the toxicity of methylmercury. nih.gov This synergistic effect appears to be related to the depletion of glutathione, a major cellular antioxidant. nih.gov

Similarly, co-exposure to BMAA and the cyanotoxin microcystin-leucine-arginine (MCLR) has been found to synergistically modulate behavior and exacerbate molecular changes related to neurodegeneration in zebrafish larvae. biorxiv.org This includes a significant upregulation of TDP-43 expression. biorxiv.org The potential for BMAA to act in concert with other toxins highlights the complexity of assessing the risks associated with environmental exposures. nih.govplos.org

Stereoselective Biological Activities and Transport of this compound Enantiomers

BMAA exists as two stereoisomers, or enantiomers: L-BMAA and D-BMAA. While L-BMAA is the form predominantly found in cyanobacteria and cycads, research has shown that it can be converted to D-BMAA within the central nervous system of mammals. nih.govmdpi.com

The two enantiomers exhibit different biological activities and toxicological profiles. scispace.com For instance, in vitro studies have indicated that the toxicity of D-BMAA is mediated through AMPA receptors, whereas L-BMAA's toxicity is also linked to NMDA receptors. nih.gov The presence of both enantiomers could potentially lead to synergistic toxic effects. mdpi.comresearchgate.net The transport of BMAA across the blood-brain barrier is facilitated by large neutral amino acid carriers. spandidos-publications.com Understanding the distinct and combined effects of the L- and D-enantiomers is crucial for a complete picture of BMAA's neurotoxicity. nih.govnih.gov

| Feature | L-BMAA | D-BMAA |

| Primary Source | Cyanobacteria, Cycads nih.gov | Formed in vivo in mammals from L-BMAA nih.govmdpi.com |

| Receptor Interaction | NMDA and AMPA receptors nih.gov | AMPA receptors nih.gov |

| Neurotoxicity | Established neurotoxin researchgate.net | Demonstrated to be neurotoxic mdpi.comresearchgate.net |

Beta N Methylamino L Alanine in Neurodegenerative Disease Pathogenesis

Epidemiological Evidence Linking Beta-N-Methylamino-L-alanine to Neurodegenerative Diseases

A growing body of epidemiological research suggests a correlation between exposure to BMAA and an increased risk of certain neurodegenerative diseases. researchgate.net While a definitive causal link is still under investigation, these studies provide compelling evidence for the role of this environmental toxin in the pathogenesis of these complex illnesses. The evidence is particularly strong in specific geographic locations and populations with known exposure to BMAA through their diet. nih.gov

Amyotrophic Lateral Sclerosis and Parkinsonism-Dementia Complex of Guam

The most compelling epidemiological evidence for the role of BMAA in neurodegeneration comes from the indigenous Chamorro people of Guam. nih.govnih.gov This population historically experienced an unusually high incidence of a neurodegenerative disease known as Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), with rates 50 to 100 times higher than the global average for ALS. tandfonline.comwikipedia.org This unique disease complex presents with a combination of symptoms characteristic of amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease. tandfonline.comwikipedia.org

Initial investigations into the cause of ALS/PDC on Guam focused on the local diet, particularly the consumption of flour made from the seeds of the cycad tree (Cycas micronesica). tandfonline.comnih.gov It was later discovered that symbiotic cyanobacteria of the genus Nostoc, living in the roots of these cycads, produce BMAA. tandfonline.com The hypothesis posits that the Chamorro people were exposed to significant levels of BMAA through a process of biomagnification. acnr.co.uk This occurred through direct consumption of improperly washed cycad seed flour and, more significantly, through the consumption of flying foxes (fruit bats), which fed on the cycad seeds and concentrated the toxin in their tissues. acnr.co.ukresearchgate.net The decline in the incidence of ALS/PDC on Guam has paralleled changes in dietary habits, including a reduction in the consumption of both cycad flour and flying foxes. acnr.co.uk Further supporting this link, BMAA has been detected in the brain tissues of Chamorro individuals who died from ALS/PDC. rsc.org

Association with Sporadic Amyotrophic Lateral Sclerosis

Beyond the unique case of Guam, research has extended to investigate the potential link between BMAA and sporadic ALS in other parts of the world. tandfonline.com Several studies have identified geographic clusters of sporadic ALS cases in areas with a high prevalence of cyanobacterial blooms, which are known producers of BMAA. tandfonline.com

For instance, a study in the Hérault district of Southern France identified a significant cluster of ALS cases around the Thau lagoon, a major area for shellfish production and consumption. ifremer.frplos.org Subsequent analysis of mussels and oysters from this lagoon revealed the presence of BMAA, with the highest concentrations found during the summer when cyanobacterial blooms are most abundant. ifremer.frplos.org Similarly, research in New Hampshire has shown clusters of sporadic ALS cases around lakes that experience cyanobacterial blooms, with BMAA detected in some of these blooms. tandfonline.com In Annapolis, Maryland, a study of three sporadic ALS patients who lived in close proximity and developed the disease within a short timeframe found that a common factor was the frequent consumption of blue crabs from the Chesapeake Bay, which were later found to contain BMAA. nih.gov

Furthermore, a hypothesis has been proposed linking the increased incidence of ALS among veterans of the 1990-1991 Gulf War to the inhalation of aerosolized cyanotoxins, including BMAA, from desert dust. nih.gov Cyanobacterial crusts are widespread in the deserts of the Gulf region and can be disturbed by military activities, leading to the release of dust containing these toxins. nih.gov These findings suggest that dietary and environmental exposure to BMAA may be a risk factor for sporadic ALS in genetically susceptible individuals. ifremer.frplos.orgnih.gov

Proposed Links to Alzheimer's Disease and Parkinson's Disease

The neurotoxic properties of BMAA and its association with the mixed pathologies of ALS/PDC on Guam have led researchers to investigate its potential role in other neurodegenerative diseases, namely Alzheimer's disease and Parkinson's disease. frontiersin.orgtandfonline.com The clinical presentation of ALS/PDC, which can include dementia and parkinsonian features, suggests a common underlying pathogenic mechanism that may be relevant to these more widespread disorders. tandfonline.com

Some studies have detected BMAA in the brain tissues of patients who died from Alzheimer's disease and Parkinson's disease, although these findings have not been consistently replicated. nih.govfrontiersin.org One study reported the presence of protein-bound BMAA in the brains of North American patients who died with ALS and Alzheimer's disease at concentrations exceeding 100 µg/g, while it was not found in the brains of non-neurological controls or individuals with Huntington's disease. tandfonline.com However, another study did not find BMAA in the brains of patients with confirmed Alzheimer's disease. nih.gov

The proposed mechanism involves BMAA acting as a trigger for protein misfolding and aggregation, processes that are central to the pathology of both Alzheimer's and Parkinson's diseases. frontiersin.org It is hypothesized that chronic exposure to BMAA could initiate or accelerate the formation of the characteristic neurofibrillary tangles and amyloid-beta plaques seen in Alzheimer's disease. frontiersin.org Similarly, for Parkinson's disease, BMAA is thought to potentially contribute to the misfolding of proteins like alpha-synuclein (B15492655) and promote mitochondrial dysfunction and neuroinflammation, all of which are hallmarks of the disease. frontiersin.org While the evidence is still emerging and requires further investigation, the potential for BMAA to contribute to the pathogenesis of these common neurodegenerative diseases is a significant area of ongoing research. frontiersin.orgnih.gov

Neuropathological Correlates of this compound Exposure in Disease Models

To understand the biological mechanisms through which BMAA may contribute to neurodegeneration, researchers have utilized various animal and cell-based models. These studies have provided valuable insights into the neuropathological changes that occur following BMAA exposure.

In a significant study, vervet monkeys chronically exposed to dietary BMAA developed neurofibrillary tangles and sparse amyloid-beta plaques, pathologies that are characteristic of both ALS/PDC and Alzheimer's disease. frontiersin.orgroyalsocietypublishing.org This was a crucial step in fulfilling some of Koch's postulates for disease causation, demonstrating that chronic exposure to BMAA can induce neurodegenerative changes in a primate model. royalsocietypublishing.org Furthermore, co-administration of the amino acid L-serine was shown to have a neuroprotective effect, suggesting a competitive interaction at the level of protein synthesis. frontiersin.org

Rat models have also been instrumental in elucidating the effects of BMAA. Intravenous injection of L-BMAA in rats has been shown to induce a comprehensive range of characteristics seen in ALS/PDC. rsc.org These include mitochondrial damage, astrogliosis (an increase in the number of astrocytes due to the destruction of nearby neurons), motor neuron death, and the overexpression of pro-inflammatory cytokines. rsc.org Pathologically, these models also show the accumulation of microtubule-associated protein tau and cytosolic aggregates of TAR DNA-binding protein-43 (TDP-43), which are key features of ALS and other neurodegenerative diseases. rsc.org

Neonatal exposure to BMAA in rats has been found to be particularly toxic, leading to a wide spectrum of neuropathology consistent with Alzheimer's disease, Parkinson's disease, and ALS. nih.gov A single exposure during a critical period of neurogenesis resulted in the formation of β-amyloid deposits, neurofibrillary tangles of hyper-phosphorylated tau, TDP-43 inclusions, and Lewy bodies, along with significant neuronal loss in key brain regions like the hippocampus, striatum, and substantia nigra pars compacta. nih.gov

Studies using zebrafish embryos exposed to BMAA have revealed alterations in protein synthesis related to glutamate (B1630785) receptor signaling, protein homeostasis, oxidative metabolism, and neuronal death. mdpi.com Similarly, in vitro studies using neuronal cell lines have shown that BMAA can potentiate neuronal death induced by other neurotoxic agents and, at higher concentrations, directly cause motor neuron death. mdpi.com These models consistently demonstrate that BMAA exposure can trigger a cascade of pathological events, including protein misfolding, excitotoxicity, and neuroinflammation, that are central to the pathogenesis of neurodegenerative diseases. mdpi.comnih.govbiorxiv.org

Genetic Susceptibility and Gene-Environment Interactions in this compound-Induced Neurodegeneration

The development of neurodegenerative diseases is widely believed to be the result of a complex interplay between genetic predisposition and environmental factors. nih.govspringermedizin.de In the context of BMAA-induced neurodegeneration, it is hypothesized that certain genetic variations may render individuals more susceptible to the toxic effects of this environmental neurotoxin. nih.govmdpi.com

One of the proposed mechanisms of BMAA toxicity is its misincorporation into proteins in place of the amino acid L-serine, leading to protein misfolding and aggregation. plos.org This suggests that individuals with certain genetic polymorphisms, particularly in genes related to protein synthesis and folding, may be at a higher risk of developing neurodegeneration upon exposure to BMAA. frontiersin.org For example, variations in genes that control the assembly of disease-related proteins could influence the likelihood of BMAA being incorporated into these proteins and triggering their aggregation. plos.org

The concept of a "gene-environment interaction" is central to this hypothesis. nih.gov It posits that neither genetic susceptibility nor environmental exposure alone is sufficient to cause the disease, but rather it is the combination of the two that leads to the onset of neurodegeneration. researchgate.net This could explain why not everyone exposed to BMAA develops a neurodegenerative disease. The individual's unique genetic background is thought to determine their vulnerability to the neurotoxic effects of BMAA. tandfonline.com

Furthermore, the specific pattern of neurodegeneration that develops (e.g., ALS, Alzheimer's-like, or Parkinson's-like) may also be influenced by the individual's polygenic background. tandfonline.com This means that multiple genes, each with a small effect, could collectively determine the clinical presentation of the disease in response to BMAA exposure. While research in this area is ongoing, the evidence suggests that genetic factors play a crucial role in mediating the neurotoxic effects of BMAA and influencing the development and manifestation of neurodegenerative diseases. nih.govmdpi.com

Challenges in Establishing Causality and Disease Progression in Human Populations

Despite the compelling epidemiological and experimental evidence linking BMAA to neurodegenerative diseases, establishing a definitive causal relationship in human populations remains a significant challenge. frontiersin.orgnih.gov Several factors contribute to the difficulty in proving that BMAA is a direct cause of these complex and multifactorial disorders.

One of the primary challenges is the long latency period between exposure to BMAA and the onset of clinical symptoms. nih.gov Neurodegenerative diseases often develop over decades, making it difficult to retrospectively link the disease to specific environmental exposures that may have occurred many years earlier. nih.gov This long latency period complicates epidemiological studies and makes it challenging to establish a clear temporal relationship between BMAA exposure and disease development.

Another significant hurdle is the difficulty in accurately quantifying an individual's lifetime exposure to BMAA. mdpi.com Exposure can occur through various routes, including diet and inhalation, and can vary significantly over time and from person to person. ifremer.frnih.gov The lack of reliable biomarkers for long-term BMAA exposure makes it difficult to accurately assess the dose-response relationship in human populations.

Finally, the multifactorial nature of neurodegenerative diseases themselves presents a major challenge. mdpi.com These diseases are influenced by a combination of genetic and other environmental factors, and BMAA is likely to be just one of several potential triggers or contributing factors. nih.gov Disentangling the specific contribution of BMAA from this complex web of interacting factors is a formidable task. While it is not possible to definitively state a direct causal link based on current evidence, the existing data strongly suggests an association that warrants further investigation. ifremer.frplos.org

Research Methodologies and Experimental Approaches for Beta N Methylamino L Alanine Studies

Advanced Analytical Chemistry for Beta-N-Methylamino-L-alanine Detection and Quantification

Accurate identification and quantification of BMAA in complex biological and environmental samples are fraught with challenges, primarily due to its low concentrations and the presence of structurally similar isomers. nih.gov To address this, researchers have developed highly selective and sensitive analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for BMAA analysis, offering superior sensitivity and specificity compared to other methods like HPLC with fluorescence detection (HPLC-FLD). plos.orgbver.co.kr Several LC-MS/MS strategies are employed, each with distinct advantages.

Underivatized Analysis with Hydrophilic Interaction Liquid Chromatography (HILIC): This method allows for the direct analysis of the small, polar BMAA molecule without chemical modification. mdpi.com HILIC columns are adept at retaining and separating such compounds. nih.gov This approach simplifies sample preparation but requires careful optimization to achieve separation from interfering isomers. nih.govnih.gov

Derivatized Analysis with Reversed-Phase Liquid Chromatography (RPLC): To enhance chromatographic retention on more common C18 columns and improve ionization efficiency, BMAA is often chemically derivatized. mdpi.com Commonly used derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), propyl chloroformate, and dansyl chloride. mdpi.comresearchgate.net The AQC derivatization method followed by RPLC-MS/MS is one of the most frequently used and validated techniques for BMAA analysis. bver.co.krresearchgate.net

A systematic review of studies between 2003 and 2019 revealed that RPLC methods reported a higher percentage of BMAA-positive results (92%) compared to HILIC methods (57%). rsc.org This discrepancy, particularly in cyanobacterial samples, underscores the critical role of method selection and validation. rsc.org

Table 1: Comparison of Common LC-MS/MS Methodologies for BMAA Analysis

| Methodology | Principle | Advantages | Disadvantages | Common Application |

|---|---|---|---|---|

| HILIC-MS/MS | Separation of underivatized, polar BMAA on a hydrophilic stationary phase. | Simpler sample preparation, direct analysis. | Potential for co-elution with isomers, requires specialized columns. | Analysis of BMAA in cyanobacteria and mollusks. nih.gov |

| RPLC-MS/MS (with AQC Derivatization) | Chemical modification of BMAA to increase hydrophobicity for separation on a reversed-phase column. | Improved chromatographic retention and sensitivity, robust separation. | Additional sample preparation step, potential for derivatization artifacts. | Widely used for various biological and environmental matrices. researchgate.net |

BMAA can exist in biological samples in two forms: a "free" form, readily extractable with solvents, and a "bound" form, associated with or incorporated into proteins. nih.gov Distinguishing between these fractions is crucial for understanding BMAA's bioavailability and toxicological profile.

Extraction of Free BMAA: The free fraction is typically extracted using polar solvents. A common and validated method involves protein precipitation with 10% aqueous trichloroacetic acid (TCA). researchgate.netuts.edu.au

Extraction of Protein-Associated BMAA: To analyze the bound fraction, a more rigorous extraction is required. This usually involves acid hydrolysis of the sample pellet (after the free fraction has been removed) or of the total sample. mdpi.com Hydrolysis with 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for several hours is a standard procedure to break peptide bonds and release the incorporated BMAA. researchgate.netnih.gov

Following extraction, a cleanup step using solid-phase extraction (SPE) is often employed to remove interfering matrix components before LC-MS/MS analysis. nih.govresearchgate.net The entire workflow, from extraction to analysis, must be carefully controlled to ensure accurate quantification.

A significant analytical hurdle is the presence of naturally occurring BMAA isomers, which share the same molecular weight and can be mistaken for BMAA if not properly separated. nih.gov Key isomers include:

2,4-diaminobutyric acid (DAB) mdpi.comnih.gov

N-(2-aminoethyl)glycine (AEG) mdpi.comnih.gov

β-amino-N-methyl-alanine (BAMA) nih.govnih.gov

Chromatographic separation is essential to distinguish BMAA from these isomers. nih.gov For instance, while some HILIC methods may not separate BMAA from BAMA, other platforms have been developed to resolve BMAA from DAB and AEG. nih.govnih.gov Mass spectrometry provides an additional layer of confirmation. By monitoring specific precursor-to-product ion transitions and their ratios, analysts can increase confidence in BMAA identification. nih.govmdpi.com For example, BMAA and BAMA can be distinguished by their different ion ratios, even if they co-elute. mdpi.comresearchgate.net

Method validation is critical to ensure the reliability of BMAA data. nih.gov This involves assessing several key parameters:

Selectivity: The ability to differentiate and quantify BMAA in the presence of isomers and other matrix components. nih.gov

Linearity: The response of the method should be proportional to the concentration of BMAA over a defined range. mdpi.com

Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, often assessed through spike-recovery experiments. Precision measures the repeatability of the results. nih.govmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of BMAA that can be reliably detected and quantified, respectively. nih.govmdpi.com

The ongoing development and validation of these advanced analytical methods are paramount for accurately assessing human exposure to BMAA and understanding its environmental distribution. nih.gov

In Vitro Cellular Models for this compound Neurotoxicity Assessment

In vitro cell culture systems provide powerful tools to investigate the specific molecular and cellular mechanisms underlying BMAA's neurotoxic effects in a controlled environment.

Researchers utilize various immortalized cell lines derived from neuronal and glial tissues to model different aspects of the central nervous system.

Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32 , are extensively used to study BMAA-induced cytotoxicity, apoptosis, protein aggregation, and oxidative stress. nih.govbiorxiv.orgscienceopen.com The NSC-34 cell line, a hybrid of motor neuron and neuroblastoma cells, is employed to investigate pathways relevant to motor neuron diseases like ALS. nih.gov The rat pheochromocytoma PC12 cell line is also used as a model, as its expression of glutamate (B1630785) receptors can be modified by differentiation. researchgate.netnih.gov

Glial Cell Lines: Glial cells, including astrocytes and microglia, play critical roles in neuronal health and disease. nih.gov The effects of BMAA have been studied in glioblastoma cell lines like U118-MG to understand its impact on non-neuronal cells within the CNS. biorxiv.org Studies on primary astrocytes have been crucial in elucidating BMAA's transport mechanisms. nih.gov

These models allow for the investigation of distinct, cell-type-specific responses to BMAA, highlighting that the toxin may induce neurodegeneration through complex interactions between different cell populations in the brain. biorxiv.org

Table 2: Common Cell Lines Used in BMAA Neurotoxicity Research

| Cell Line | Type | Origin | Key Applications in BMAA Research |

|---|---|---|---|

| SH-SY5Y | Neuroblastoma | Human | Cytotoxicity, apoptosis, protein misfolding, oxidative stress, metabolic perturbations. nih.govscienceopen.comproquest.com |

| IMR-32 | Neuroblastoma | Human | Cytotoxicity and cell membrane permeability studies. biorxiv.org |

| NSC-34 | Motor Neuron-like | Mouse | Investigating molecular pathways related to ALS (e.g., ER stress, protein ubiquitination). nih.gov |

| PC12 | Pheochromocytoma | Rat | Studying mechanisms of excitotoxicity and protein misincorporation. researchgate.net |

| U118-MG | Glioblastoma | Human | Assessing BMAA effects on glial cells and Wnt signaling. biorxiv.org |

A key area of in vitro research focuses on how BMAA enters cells and disrupts their normal metabolic functions.

Uptake and Transport: Studies using primary cortical cultures of neurons and astrocytes have provided direct evidence that BMAA is transported into cells via the cystine/glutamate antiporter, known as system xc- . nih.govmarquette.edu This transporter exchanges extracellular cystine for intracellular glutamate. BMAA's ability to use this system provides a mechanism for it to cross the cell membrane and accumulate within brain cells. nih.gov

Metabolic Perturbations: Once inside the cell, BMAA is metabolically stable, with negligible breakdown via common amino acid metabolic pathways observed in human liver and intestinal cell models. nih.gov A major hypothesis of its chronic toxicity is that it can be mistakenly incorporated into newly synthesized proteins in place of the proteinogenic amino acid L-serine . nih.govscienceopen.com This misincorporation can lead to protein misfolding, the formation of insoluble aggregates, endoplasmic reticulum (ER) stress, and ultimately, apoptosis—all hallmarks of neurodegenerative diseases. nih.govscienceopen.comnih.gov In vitro studies have shown that supplementing cell culture media with L-serine can reduce BMAA incorporation into proteins and protect against its toxic effects. scienceopen.commdpi.com

These cellular models are indispensable for dissecting the intricate pathways of BMAA neurotoxicity, from its initial entry into neurons and glia to the downstream consequences of metabolic disruption and protein damage.

In Vivo Animal Models for this compound Neurodegeneration Research

In vivo animal models are indispensable for investigating the potential role of this compound (BMAA) in neurodegeneration. These models allow for controlled studies of exposure and the subsequent examination of neuropathological changes, providing insights into disease mechanisms that are not possible in human studies. Various species, from rodents to non-human primates, have been utilized to understand the neurotoxic effects of BMAA.

Rodent Models of this compound Exposure and Neuropathology

Rodent models, particularly rats and mice, are frequently used in BMAA research due to their relatively short lifespans, well-characterized genetics, and the availability of transgenic strains. Studies in rodents have been instrumental in demonstrating a causal link between BMAA exposure and the development of neuropathological features associated with neurodegenerative diseases. nih.govnih.gov

A significant breakthrough in this area has been the development of a neonatal rat model. nih.govresearchgate.net Exposure to BMAA during a critical period of neurogenesis in early postnatal life has been shown to produce a wide spectrum of neuropathologies later in adulthood. nih.govnih.gov These include the formation of β-amyloid plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, TDP-43 inclusions, and Lewy bodies. nih.govnih.gov Furthermore, this neonatal exposure model has resulted in significant neuronal loss in key brain regions such as the hippocampus, striatum, substantia nigra pars compacta, and the ventral horn of the spinal cord. nih.govnih.gov

Other neuropathological changes observed in rodent models following BMAA exposure include microgliosis, an inflammatory response in the central nervous system, and the presence of microbleeds. nih.gov Some studies have also reported behavioral and cognitive deficits in rats exposed to BMAA neonatally, such as impairments in spatial learning and memory. researchgate.net In mouse models, chronic exposure to BMAA has been shown to induce an ALS-like phenotype, characterized by the cytoplasmic accumulation of TDP-43, astrogliosis, and apoptotic cell death in the spinal cord and motor cortex. unina.it These mice also exhibited motor coordination deficits and memory alterations. unina.it

It is important to note that the toxicity of BMAA in rodents appears to be highly dependent on the developmental stage at the time of exposure, with the neonatal brain being considerably more vulnerable than the adult brain. nih.gov

Table 1: Summary of Key Neuropathological Findings in Rodent Models of BMAA Exposure

| Animal Model | Key Neuropathological Findings | Affected Brain Regions | References |

|---|---|---|---|

| Neonatal Rat | β-amyloid deposition, hyper-phosphorylated tau tangles, TDP-43 inclusions, Lewy bodies, neuronal loss, microgliosis, microbleeds | Hippocampus, striatum, substantia nigra pars compacta, ventral horn of the spinal cord | nih.govnih.gov |

| Adult Rat | Moderate microglial activation | CA1 region of the hippocampus | nih.gov |

| Adult Rat (intrathecal infusion) | Microglial infiltration and nodules | Spinal cord | nih.gov |

| Chronic Mouse | TDP-43 cytoplasmic accumulation, apoptotic cell death, astrogliosis | Spinal cord, motor cortex | unina.it |

Non-Human Primate Models for Chronic this compound Exposure Studies

Non-human primates (NHPs) are considered highly valuable models for studying human neurodegenerative diseases due to their close physiological, anatomical, and genetic similarities to humans. mdpi.commdpi.com Research using NHP models has provided critical evidence supporting the hypothesis that chronic dietary exposure to BMAA can lead to the development of neuropathology characteristic of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC). nih.gov

In a landmark study, vervets (a species of monkey) that were fed BMAA over a prolonged period developed neurofibrillary tangles and β-amyloid deposits in their brains. researchgate.netnih.gov These pathological hallmarks are also observed in the brains of individuals with Guamanian ALS/PDC. nih.gov Another seminal study in macaques demonstrated that long-term feeding with BMAA could induce corticomotoneuronal dysfunction, parkinsonian features, and behavioral abnormalities. nih.govmdpi.com

The use of NHP models is particularly important for studying the effects of chronic, low-dose exposure to BMAA, which is thought to be more representative of human environmental exposure scenarios. nih.gov These models allow for the investigation of the long latency period often observed between exposure to a putative neurotoxin and the clinical manifestation of neurodegenerative disease. researchgate.netnih.gov While rodent models are useful, NHPs can better simulate the complex cognitive and motor functions that are affected in human neurodegenerative disorders. biomere.com

Table 2: Key Findings in Non-Human Primate Models of BMAA Exposure

| Animal Model | Key Findings | Neuropathological Features | References |

|---|---|---|---|

| Vervets | Chronic dietary exposure leads to neurodegenerative changes. | Neurofibrillary tangles, β-amyloid deposits | researchgate.netnih.gov |

| Macaques | Long-term feeding induces motor system and behavioral deficits. | Corticomotoneuronal dysfunction, parkinsonian features | nih.govmdpi.com |

Zebrafish and Other Emerging Animal Models in this compound Research

Zebrafish (Danio rerio) have emerged as a powerful model organism in toxicology and neurobiology research. mdpi.com Their genetic similarity to humans, rapid development, and transparent embryos make them particularly well-suited for high-throughput screening and developmental toxicity studies. mdpi.com In the context of BMAA research, zebrafish larvae have been used to investigate the neurotoxic effects of this compound and its isomers. nih.gov

Studies have shown that exposure to environmental concentrations of BMAA can lead to morphological defects and alterations in the swimming behavior of zebrafish larvae. nih.gov Some research suggests that BMAA may have a negative impact on brain tissue and motor neurons in the spinal cord of adult zebrafish. proquest.com Furthermore, zebrafish have been utilized to explore the molecular pathways perturbed by BMAA exposure, with some studies identifying molecular signatures consistent with neurodegeneration, such as the upregulation of the ALS-associated protein TDP-43. oup.com However, other studies have not found evidence of decreased swim performance or behavioral differences in adult zebrafish after chronic BMAA exposure, indicating that further research is needed to validate this model for studying neurodegenerative disease initiation and progression. nih.gov

Beyond zebrafish, other aquatic organisms like Daphnia magna are being explored as potential models for studying the bioaccumulation and trophic transfer of BMAA in freshwater ecosystems. researchgate.net These emerging models offer new avenues for investigating the environmental fate and ecological risks associated with BMAA.

Table 3: Findings in Zebrafish Models of BMAA Exposure

| Developmental Stage | Key Findings | References |

|---|---|---|

| Larvae | Morphological defects, altered swimming behavior | nih.gov |

| Larvae | Upregulation of TDP-43 | oup.com |

| Adult | Potential negative impacts on brain tissue and motor neurons | proquest.com |

| Adult | No significant changes in swim performance or behavior in some studies | nih.gov |

Limitations and Future Directions in Animal Model Development for this compound Studies

While animal models have been crucial in advancing our understanding of BMAA neurotoxicity, they are not without limitations. A major challenge has been the difficulty in replicating the full spectrum of neuropathological and clinical features of human neurodegenerative diseases like ALS/PDC in a single animal model. nih.govnih.gov Often, the doses of BMAA used in experimental studies are much higher than those estimated for human environmental exposure. nih.gov

There are also significant species-specific differences in susceptibility to BMAA, which can make it challenging to extrapolate findings from animal models to humans. navs.org For instance, the mouse model has been suggested to be less sensitive to BMAA's neurotoxic effects. mdpi.com The long latency period characteristic of many neurodegenerative diseases is also difficult to model in short-lived animals like rodents. nih.gov

Future directions in animal model development for BMAA research should focus on creating models that more closely mimic chronic, low-dose human exposure scenarios. This will be critical for understanding the long-term consequences of environmental BMAA exposure. There is also a need for further refinement of existing models to better recapitulate the complex interplay of genetic and environmental factors that are thought to contribute to neurodegenerative diseases. nih.gov The development of more sophisticated, human-relevant models will be essential for translating preclinical findings into effective therapies and preventative strategies. navs.org

Human Cohort Studies and Biobanking for this compound Research

Human cohort studies and biobanking are essential components of research into the potential link between BMAA and neurodegenerative diseases. These resources provide invaluable data and biological samples that allow researchers to investigate this association in human populations. nih.govarxiv.org

Cohort studies, such as the Framingham Heart Study, have been instrumental in identifying risk factors for various chronic diseases. arxiv.org In the context of BMAA research, long-term prospective cohort studies can help to determine whether exposure to this cyanotoxin is associated with an increased risk of developing neurodegenerative disorders over time.

Biobanks, which are repositories of biological samples like blood, tissue, and cerebrospinal fluid, are critical for a wide range of research activities. massgeneralbrigham.orgactru.org In the study of neurodegenerative diseases, brain banks play a particularly vital role by providing postmortem tissue for clinico-pathological correlations. nih.gov This allows researchers to examine the brains of individuals with and without neurodegenerative diseases for the presence of BMAA and associated pathologies. For example, high concentrations of BMAA have been detected in postmortem brain samples from individuals with ALS and Alzheimer's disease. mdpi.com

The analysis of samples from biobanks has contributed significantly to our understanding of the genetics and proteomics of diseases like ALS. nih.gov By linking biological data with clinical and environmental exposure information, researchers can identify potential biomarkers of BMAA exposure and disease susceptibility. The continued development and support of well-characterized human cohort studies and biobanks are crucial for advancing our knowledge of the role of environmental factors like BMAA in the etiology of neurodegenerative diseases. nih.govarxiv.org

Biomarker Discovery and Translational Research in Beta N Methylamino L Alanine Exposure

Identification of Novel Biomarkers for Beta-N-Methylamino-L-alanine Exposure and Neurotoxicity

The search for reliable biomarkers is a critical aspect of understanding the pathological consequences of exposure to the cyanobacterial neurotoxin this compound (BMAA). Research has identified several potential molecular and cellular indicators that signal not only exposure but also the subsequent neurotoxic cascade. These biomarkers span various pathological processes, including neuroinflammation, protein aggregation, cellular stress, and enzymatic dysregulation.

One significant area of biomarker discovery involves proteins associated with neurodegenerative diseases. Exposure to BMAA is correlated with the aggregation of TAR DNA-binding protein 43 (TDP-43) and the appearance of hyperphosphorylated Tau protein, which forms neurofibrillary tangles—hallmarks of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, respectively. mdpi.comnih.govnih.gov Studies in animal models have demonstrated that BMAA treatment leads to an increase in TDP-43 and ultrastructural changes in key cellular organelles like the mitochondria, endoplasmic reticulum (ER), and Golgi apparatus in cerebellar Purkinje cells. nih.gov Furthermore, chronic dietary BMAA exposure in vervet monkeys has been shown to cause the formation of both neurofibrillary tangles and β-amyloid plaques. oup.com

Neuroinflammatory markers are also prominent indicators of BMAA-induced toxicity. Elevated levels of cyclooxygenase-2 (COX2), nuclear factor-kappa B (NF-kB), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1β) have been associated with BMAA exposure. mdpi.com These markers suggest that an inflammatory response within the central nervous system is a key component of BMAA's mechanism of action.

Cellular stress pathways provide another rich source of biomarkers. In human neuroblastoma cells, BMAA exposure increased the expression of several stress-related proteins, indicating significant ER stress. diva-portal.org These markers include:

Heat shock protein-27 (HSP-27)

Lysosomal-associated membrane protein-1 (LAMP-1)

CCAAT-enhancer-binding protein homologous protein (CHOP)

Golgi-associated plant pathogenesis-related protein-2 (GLIPR-2)

Glucose-regulated protein-78 (GRP-78)

Enzymatic changes also serve as potential biomarkers. An increased expression and activation of Glycogen Synthase Kinase 3 (GSK3) have been observed in the cerebellum of rats and in zebrafish larvae treated with BMAA. nih.govnih.gov This enzyme is implicated in a variety of cellular processes, including the phosphorylation of Tau protein. The table below summarizes key biomarkers identified in BMAA research.

| Biomarker Category | Specific Biomarker | Associated Pathology | Reference |

|---|---|---|---|

| Protein Aggregates | TDP-43 | ALS-like pathology | mdpi.comnih.govnih.gov |

| Protein Aggregates | Hyperphosphorylated Tau | Alzheimer's-like pathology (neurofibrillary tangles) | nih.gov |

| Protein Aggregates | β-amyloid plaques | Alzheimer's-like pathology | oup.com |

| Protein Aggregates | α-synuclein | Parkinson's-like pathology | nih.gov |

| Neuroinflammation | COX2, NF-kB, TNF-alpha, IL-1β | Neuronal inflammation | mdpi.com |

| Cellular Stress (ER Stress) | HSP-27, LAMP-1, CHOP, GLIPR-2, GRP-78 | Endoplasmic Reticulum Stress, Cellular Damage | diva-portal.org |

| Enzymatic Dysregulation | Glycogen Synthase Kinase 3 (GSK3) | Signal transduction disruption, Tau phosphorylation | nih.govnih.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Cellular damage, DNA damage | mdpi.com |

Metabolomic and Proteomic Approaches for this compound-Related Biomarker Discovery

Metabolomic and proteomic technologies are at the forefront of efforts to discover and characterize biomarkers related to BMAA. These "omics" approaches allow for a broad, unbiased survey of molecules within a biological system, providing insights into the complex mechanisms of BMAA toxicity. mdpi.com

Proteomic Approaches have been instrumental in identifying proteins and pathways affected by BMAA. Label-free quantitative proteomics on zebrafish exposed to BMAA revealed the regulation of 17 different proteins. nih.govresearchgate.net Seven of these were linked to glutamate (B1630785) receptor signaling, while the others were associated with disruptions in protein homeostasis, the generation of reactive oxygen species (ROS), and neuronal cell death. nih.gov Another study using proteomics on the cyanobacterium Nostoc sp. found that BMAA alters the expression of numerous proteins, most notably the key nitrogen regulatory protein PII (GlnB), suggesting BMAA interferes with fundamental metabolic processes in its producer organisms. nih.gov

A central and controversial hypothesis in BMAA toxicology is its potential misincorporation into proteins in place of the amino acid L-serine. anses.fr This event would lead to misfolded, non-functional proteins, triggering cellular stress and aggregation. nih.govanses.fr However, research in this area has yielded conflicting results. While some studies support the misincorporation theory, other investigations using human cell lines and SDS-PAGE purification have found no evidence of BMAA within protein structures, despite confirmed cellular uptake of the toxin. mdpi.com These studies suggest that the observed toxicity is not a result of misincorporation. mdpi.com

Metabolomic Approaches focus on the comprehensive analysis of small molecules (metabolites) in a biological sample. Chip-based capillary zone electrophoresis coupled to high-resolution mass spectrometry has been employed to profile the plasma metabolome of ALS patients. nih.govacs.org This research identified a potential diagnostic panel for ALS, noting that patients had elevated creatine (B1669601) and decreased creatinine (B1669602) and methylhistidine levels. nih.gov The ratio of creatine to creatinine was significantly increased in ALS patients compared to healthy controls. nih.gov However, in this large study of 252 plasma samples from both ALS patients and controls, BMAA was not detected in either its free or protein-bound form, questioning its utility as a direct biomarker in blood. nih.gov High-resolution metabolite imaging using time-of-flight secondary ion mass spectrometry (ToF-SIMS) has also been used in animal models to visualize the distribution of molecules in specific brain regions, like the hippocampus, following BMAA exposure. acs.org

| Omics Approach | Technology Example | Key Findings Related to BMAA | Reference |

|---|---|---|---|

| Proteomics | Label-free quantitative proteomics (Zebrafish model) | Identified dysregulation of proteins in glutamate signaling, protein homeostasis, and cell death pathways. Increased GSK3 expression. | nih.govresearchgate.net |

| Proteomics | Immunohistochemistry (Human cell culture) | Demonstrated increased expression of cellular and ER stress proteins (HSP-27, GRP-78, etc.). | diva-portal.org |

| Proteomics | SDS-PAGE and Mass Spectrometry (Human cell culture) | Found no evidence of BMAA misincorporation into human proteins, challenging a major toxicity hypothesis. | mdpi.com |

| Metabolomics | Capillary Zone Electrophoresis-Mass Spectrometry (Human plasma) | Identified creatine/creatinine ratio as a potential ALS biomarker but failed to detect BMAA in patient or control plasma. | nih.govacs.org |

| Metabolomics | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) (Rat model) | Enabled high-resolution imaging of metabolite changes in the hippocampus after neonatal BMAA exposure. | acs.org |

Challenges in Clinical Validation and Implementation of this compound Biomarkers